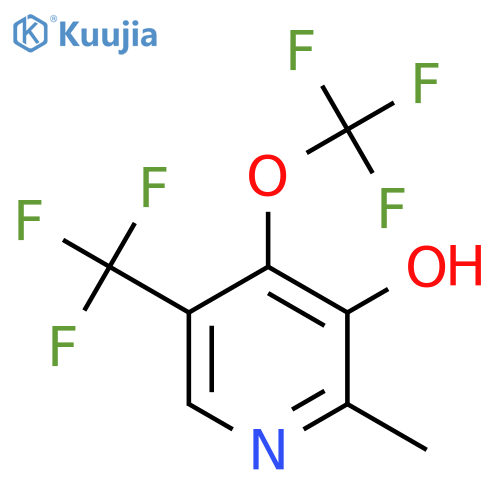Cas no 1803939-91-4 (3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine)

1803939-91-4 structure
商品名:3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine
CAS番号:1803939-91-4
MF:C8H5F6NO2
メガワット:261.121223211288
CID:4829237
3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H5F6NO2/c1-3-5(16)6(17-8(12,13)14)4(2-15-3)7(9,10)11/h2,16H,1H3
- InChIKey: WICMSBGCTHKCCI-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(C)C(=C1OC(F)(F)F)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 266
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 42.4
3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029099067-1g |
3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine |
1803939-91-4 | 97% | 1g |
$1,490.00 | 2022-04-02 |
3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine 関連文献
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
1803939-91-4 (3-Hydroxy-2-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine) 関連製品
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 61549-49-3(9-Decenenitrile)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 2279938-29-1(Alkyne-SS-COOH)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
